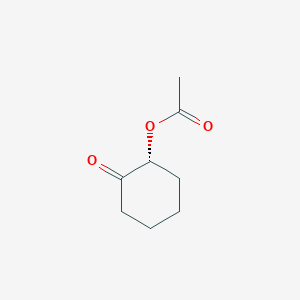![molecular formula C19H11F5S B14507526 1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene CAS No. 65015-55-6](/img/structure/B14507526.png)
1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene is an organic compound characterized by the presence of a pentafluorophenyl group attached to a sulfanyl group, which is further connected to a methylene bridge linking two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene typically involves the reaction of pentafluorophenylthiol with benzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for 1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride, along with the appropriate electrophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
科学的研究の応用
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene depends on the specific application. In general, the compound can interact with various molecular targets through its aromatic rings and sulfanyl group. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
類似化合物との比較
Similar Compounds
1,1’-{[(Trifluoromethyl)sulfanyl]methylene}dibenzene: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.
1,1’-{[(Methylthio)sulfanyl]methylene}dibenzene: Contains a methylthio group instead of a pentafluorophenyl group.
1,1’-{[(Phenyl)sulfanyl]methylene}dibenzene: Similar structure with a phenyl group instead of a pentafluorophenyl group.
Uniqueness
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential for specific applications, such as in the development of advanced materials and pharmaceuticals.
特性
CAS番号 |
65015-55-6 |
|---|---|
分子式 |
C19H11F5S |
分子量 |
366.3 g/mol |
IUPAC名 |
1-benzhydrylsulfanyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C19H11F5S/c20-13-14(21)16(23)19(17(24)15(13)22)25-18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H |
InChIキー |
PUOPXJDCRASUGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C(=C(C(=C3F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



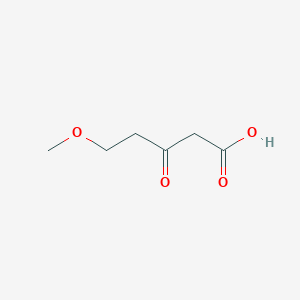

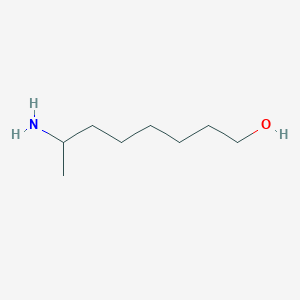
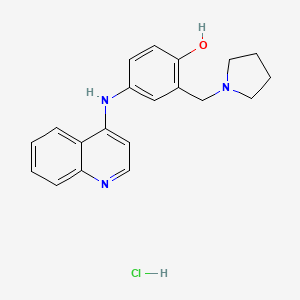
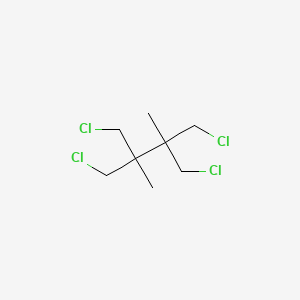


![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

